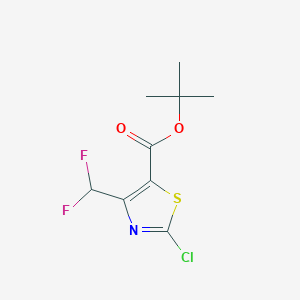

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

化学反応の分析

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a reaction critical for further functionalization in pharmaceutical synthesis.

| Reaction Conditions | Product | References |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) aqueous conditions | 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |

This hydrolysis is a key step in generating bioactive intermediates, as seen in related thiazole carboxylates used in MDM2 inhibitor development .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position of the thiazole ring can participate in substitution reactions, though its reactivity is modulated by the electron-withdrawing difluoromethyl and ester groups.

The presence of electron-withdrawing groups activates the thiazole ring for NAS, as demonstrated in analogous bromothiazole systems .

Functional Group Interconversion

The difluoromethyl group (-CF₂H) exhibits unique reactivity, though direct transformations are less common. Indirect modifications include:

Cross-Coupling Reactions

The chloro-thiazole moiety may engage in transition metal-catalyzed couplings, though steric and electronic factors influence efficacy.

| Coupling Type | Catalyst | Conditions | Product | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids, base, heating | Biaryl-thiazole hybrids | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amines, ligands | Aminated thiazole derivatives |

Thiazole Ring Modifications

The thiazole core itself can undergo electrophilic substitution under controlled conditions, though deactivation by substituents limits reactivity.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ at low temperatures | Nitro-substituted thiazole (meta to electron-withdrawing groups) | |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has been studied for its efficacy against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when subjected to molecular docking studies and biological assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that thiazole derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Pharmacological Insights

The pharmacological profile of thiazole derivatives suggests activities such as anti-inflammatory, analgesic, and antidiabetic effects. The presence of the difluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for drug development .

Agricultural Applications

Pesticidal Activity

this compound has potential applications in agriculture as a pesticide. Compounds with thiazole structures are known to exhibit herbicidal and fungicidal properties. Research has indicated that these compounds can effectively control plant pathogens and pests, thereby improving crop yield .

Material Science Applications

Synthesis of Functional Materials

In material science, the compound is being explored for its utility in synthesizing functional materials. The unique properties of thiazoles allow for their incorporation into polymers and other materials to enhance their performance characteristics, such as thermal stability and mechanical strength .

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG-2 | 12.5 | |

| A-549 | 10.0 | ||

| Antibacterial | Staphylococcus aureus | 15.0 | |

| Escherichia coli | 20.0 | ||

| Antifungal | Candida albicans | 18.0 |

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (µg/mL) |

|---|---|---|

| This compound | 10.0 | 15.0 |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 8.0 | 12.0 |

| Methazolamide | 15.0 | 18.0 |

Case Studies

-

Study on Anticancer Efficacy

A study published in the Drug Design, Development and Therapy journal explored the anticancer efficacy of various thiazole derivatives including this compound against HepG-2 cells using SRB assay methods . The results indicated significant inhibition at low concentrations. -

Agricultural Application Research

Research conducted on thiazole derivatives showed their effectiveness in controlling fungal diseases in crops, highlighting their potential use as environmentally friendly pesticides . Field trials demonstrated improved resistance against common plant pathogens.

作用機序

The mechanism of action of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design.

類似化合物との比較

Similar Compounds

Tert-butyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid: The carboxylic acid analog of the ester compound.

Uniqueness

The presence of the difluoromethyl group in tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

生物活性

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 934570-60-2) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF2N1O2S |

| Molecular Weight | 219.68 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 24229786 |

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess significant antibacterial and antifungal activities against various pathogens. A study highlighted that thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Recent studies have focused on the anticancer potential of thiazole derivatives. This compound has been evaluated for its effects on cancer cell lines. In vitro assays showed that this compound can inhibit cell proliferation in several cancer types, including breast and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Anticancer Efficacy

- Mechanism of Action

- Synergistic Effects

特性

IUPAC Name |

tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZADFZKVDGZSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。